molecular formula C10H10N2O2 B8531789 3-[(2-Cyanoethyl)amino]benzoic acid

3-[(2-Cyanoethyl)amino]benzoic acid

Cat. No. B8531789
M. Wt: 190.20 g/mol
InChI Key: USASGTPWEZCRDD-UHFFFAOYSA-N
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Patent
US06262074B1

Procedure details

200.0 g of 3-aminobenzoic acid in 2 l of water were admixed with 53.2 g of sodium hydroxide. At 30° C., 126.6 g of acrylonitrile were added dropwise, and the mixture was then heated under reflux for 22 hours. The mixture was then cooled to 5° C. and acetic acid was added (pH=5) and the precipitate which had formed was filtered off with suction and washed with water.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
126.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[OH-].[Na+].[C:13](#[N:16])[CH:14]=[CH2:15].C(O)(=O)C>O>[C:13]([CH2:14][CH2:15][NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
126.6 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
the precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C(#N)CCNC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.